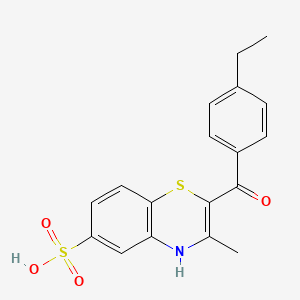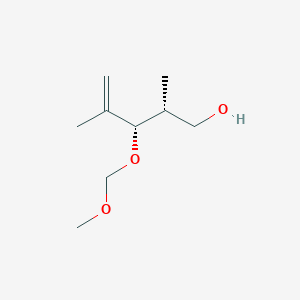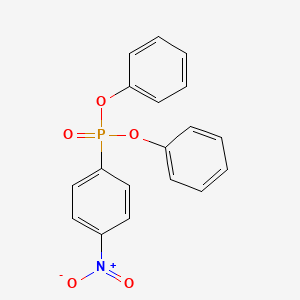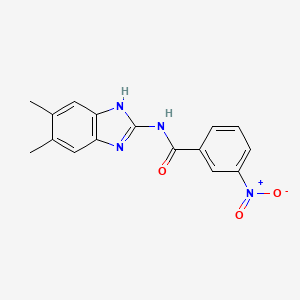![molecular formula C7H11N3O4 B14241291 Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate CAS No. 502483-26-3](/img/structure/B14241291.png)
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ester functional group, a hydroxyimino group, and an acetyldiazenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate typically involves the esterification of 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The acetyldiazenyl group can be reduced to form an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: The major product is Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate.
Reduction: The major product is Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate.
Substitution: The products depend on the nucleophile used, but common products include Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates.
Applications De Recherche Scientifique
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the acetyldiazenyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(E)-nitro]-2-(hydroxyimino)butanoate
- Methyl 4-[(E)-amino]-2-(hydroxyimino)butanoate
- Methyl 4-[(E)-acetyldiazenyl]-2-(substituted)butanoates
Uniqueness
Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate is unique due to the presence of both the acetyldiazenyl and hydroxyimino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
502483-26-3 |
|---|---|
Formule moléculaire |
C7H11N3O4 |
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
methyl 4-(acetyldiazenyl)-2-hydroxyiminobutanoate |
InChI |
InChI=1S/C7H11N3O4/c1-5(11)9-8-4-3-6(10-13)7(12)14-2/h13H,3-4H2,1-2H3 |
Clé InChI |
OBDNYBJKGVAJAS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N=NCCC(=NO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)

![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)




